

understanding the reactivity of 1-(Mesitylsulfonyl)-1H-imidazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Mesitylsulfonyl)-1H-imidazole

Cat. No.: B1345508

[Get Quote](#)

An In-Depth Technical Guide to the Reactivity and Applications of **1-(Mesitylsulfonyl)-1H-imidazole**

Abstract

1-(Mesitylsulfonyl)-1H-imidazole (MSI), a white crystalline solid, is a highly versatile and specialized reagent in modern organic chemistry.^[1] Characterized by the linkage of a sterically demanding mesitylsulfonyl group to a reactive imidazole moiety, MSI serves as a powerful mesitylsulfonyl transfer agent and a cornerstone coupling reagent, particularly in high-stakes applications like oligonucleotide synthesis.^[1] The inherent reactivity of the sulfonyl-imidazole bond, where imidazole acts as an excellent leaving group, is modulated by the significant steric bulk of the ortho-methyl groups on the mesityl ring. This unique structural combination imparts high selectivity and controlled reactivity, mitigating side reactions often observed with more conventional, less hindered sulfonylating agents like tosyl chloride or even mesitylsulfonyl chloride itself. This guide provides a comprehensive exploration of the synthesis, core reactivity, mechanistic underpinnings, and critical applications of MSI, with a particular focus on its pivotal role in drug development and nucleic acid chemistry, offering researchers and development professionals a detailed understanding of its utility and practical implementation.

Core Chemical Principles: Structure and Reactivity Chemical Identity and Physicochemical Profile

1-(Mesitylsulfonyl)-1H-imidazole, also known as 1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-imidazole, is an aromatic sulfonyl-heterocycle compound.[2] Its structure features a planar, electron-rich imidazole ring N-acylated by a bulky, electron-withdrawing mesitylsulfonyl group. This architecture is fundamental to its chemical behavior.

Property	Value	Source
CAS Number	50257-39-1	[1]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₂ S	[1]
Molecular Weight	250.32 g/mol	[1]
Appearance	White crystalline powder	[1][3]
Melting Point	99-101 °C	[1]
Boiling Point	432.7 °C at 760 mmHg	[1]
Topological Polar Surface Area	60.3 Å ²	[1]
Solubility	Soluble in organic solvents like dichloromethane and ethanol	[4]
Stability	Moisture sensitive; reactive towards strong acids and bases	[3][4]

The "Activated Sulfonamide" Motif: The Role of Imidazole

The key to MSI's reactivity lies in the N-SO₂ bond. The powerful electron-withdrawing nature of the sulfonyl group significantly weakens this bond. Concurrently, the imidazole ring, upon protonation or departure, becomes the conjugate acid of a weak base (pKa of imidazolium ion is ~7), making the imidazolide anion an excellent leaving group.[5] This "activated" system is primed for nucleophilic attack at the electrophilic sulfur center, facilitating the clean transfer of the mesitylsulfonyl group to a wide range of nucleophiles. This is analogous to the reactivity of other imidazole-1-sulfonyl derivatives used in organic synthesis, such as the well-established diazo-transfer reagent, imidazole-1-sulfonyl azide.[6][7]

The Mesityl Group: A Steric Gatekeeper

While the sulfonyl-imidazole moiety provides the intrinsic reactivity, the mesityl (2,4,6-trimethylphenyl) group is the primary modulator of this reactivity. The two ortho-methyl groups impose significant steric hindrance around the sulfur center. This steric shield serves several critical functions:

- Enhanced Selectivity: It favors reactions with less sterically hindered nucleophiles, allowing for chemoselective modifications in complex molecules.
- Prevention of Side Reactions: It suppresses common side reactions like over-sulfonylation or undesired reactions at other sites.
- Improved Stability: The bulky group provides kinetic stability to the reagent, making it a manageable and shelf-stable crystalline solid, unlike some highly reactive liquid sulfonylating agents.^{[1][3]}

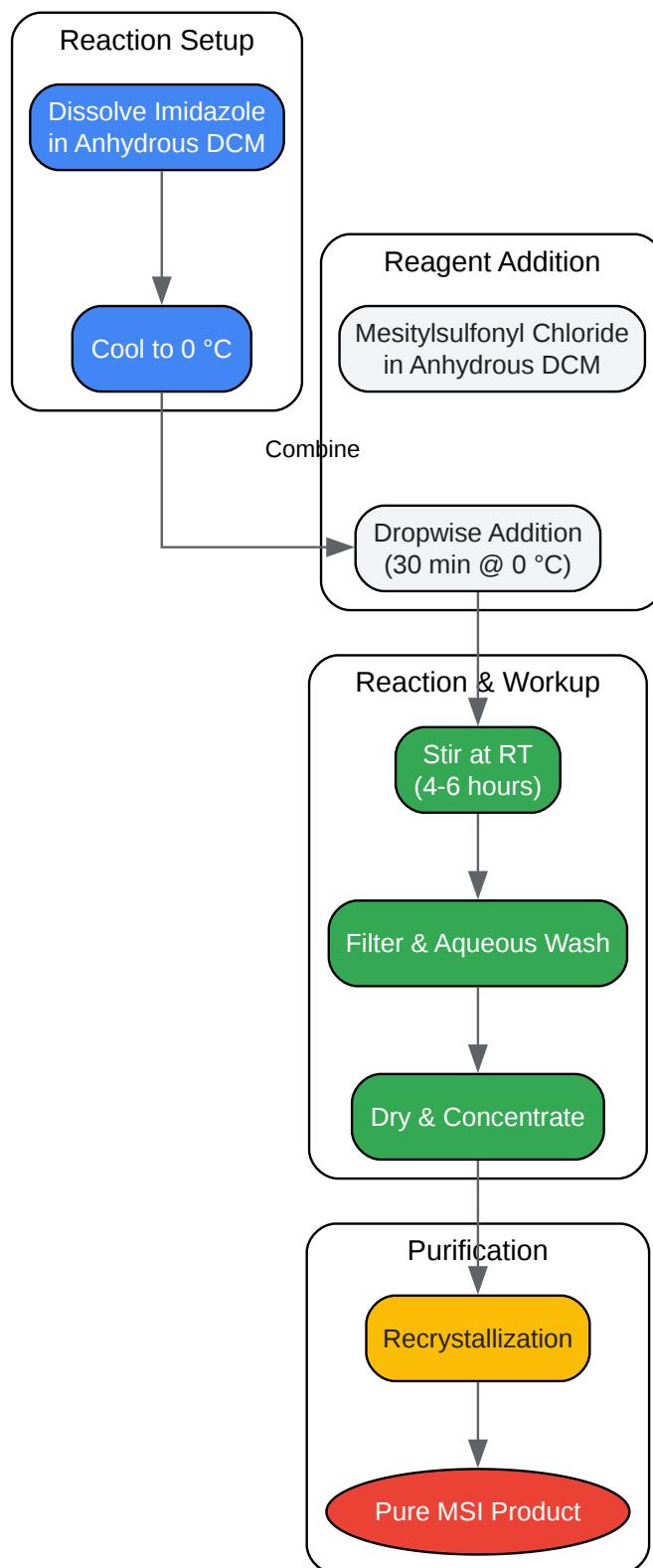
Synthesis of 1-(Mesylsulfonyl)-1H-imidazole

The synthesis of MSI is a straightforward and efficient process rooted in fundamental nucleophilic substitution chemistry. The most common and direct method involves the reaction of mesylsulfonyl chloride with imidazole.

Synthetic Pathway and Mechanism

The reaction proceeds via the nucleophilic attack of one of the nitrogen atoms of the imidazole ring on the electrophilic sulfur atom of mesylsulfonyl chloride. This addition is followed by the elimination of a chloride ion. A base, typically a tertiary amine like triethylamine or even an excess of imidazole itself, is used to quench the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Laboratory-Scale Synthesis


Disclaimer: This protocol is for informational purposes. All laboratory work should be conducted by trained professionals with appropriate safety measures.

- Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add imidazole (2.0 eq.) and anhydrous

dichloromethane (DCM).

- Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
- Reagent Addition: Dissolve mesitylsulfonyl chloride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the mesitylsulfonyl chloride solution dropwise to the stirred imidazole solution over 30 minutes, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, filter the reaction mixture to remove the imidazolium hydrochloride salt. Wash the filtrate with water, followed by a brine solution.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Recrystallize the resulting crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield **1-(Mesitylsulfonyl)-1H-imidazole** as a pure white crystalline solid.

Visualization: Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-(Mesitylsulfonyl)-1H-imidazole**.

Core Reactivity: The Mesylsulfonyl Transfer

The primary mode of reactivity for MSI is the transfer of the mesylsulfonyl group to a nucleophile. This process is efficient for a variety of nucleophiles, including alcohols, amines, and phosphates.

General Mechanism of Sulfonyl Transfer

The reaction proceeds through a bimolecular nucleophilic substitution (S_N2 -type) mechanism at the sulfur atom. A nucleophile (Nu^-) attacks the electrophilic sulfur center, leading to a transient pentacoordinate intermediate or a concerted displacement of the imidazolide anion, which is a stable and effective leaving group.

Caption: Nucleophilic attack at the sulfur center of MSI.

Premier Application: Oligonucleotide Synthesis

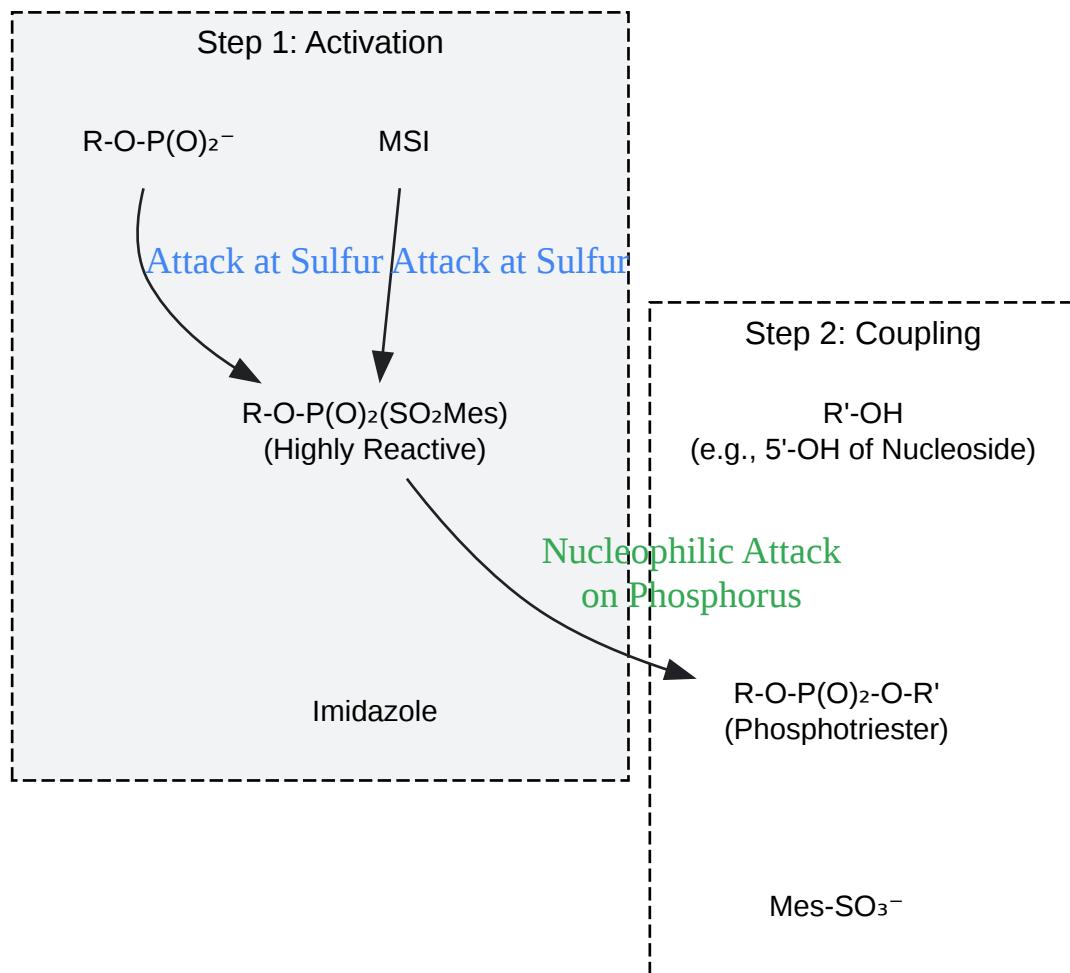
The most significant industrial and research application of MSI is its role as a condensation or activating reagent in the automated synthesis of oligonucleotides.^[1] This process relies on the phosphoramidite method, where MSI is used to activate the phosphoramidite monomer for coupling with the growing nucleic acid chain.

The Phosphoramidite Coupling Cycle

In solid-phase oligonucleotide synthesis, the key step is the formation of a phosphodiester bond between the 5'-hydroxyl group of the support-bound nucleotide and the 3'-phosphoramidite of the incoming monomer. This reaction does not proceed spontaneously and requires a mildly acidic activator.

MSI as a Phosphoramidite Activator: The Mechanism

- **Protonation:** MSI does not directly react in its neutral form. In the presence of the weakly acidic phosphoramidite monomer, or more commonly, an activator solution containing a weak acid, the N-3 nitrogen of the imidazole ring of MSI is protonated.
- **Activation:** This protonation dramatically increases the leaving group ability of the imidazole. The phosphoramidite's nitrogen atom then attacks the phosphorus center, but the more accepted mechanism involves the activator protonating the phosphoramidite nitrogen.


- The Corrected Mechanism: A weak acid activator (like pyridinium trifluoroacetate or dicyanoimidazole) first protonates the nitrogen of the phosphoramidite. The 5'-hydroxyl group of the growing oligonucleotide chain then attacks the activated phosphorus center. MSI's role in some older or specialized contexts was as a coupling reagent, but modern synthesis primarily uses activators like 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI). However, sulfonyl derivatives are crucial in the synthesis of modified oligonucleotides, such as phosphorothioates, where they act as sulfur-transfer reagents after the coupling step. For the purpose of this guide, we will illustrate the analogous activation mechanism where a sulfonyl derivative activates a precursor.

Let's clarify MSI's most cited role: a condensation reagent. This implies it facilitates the removal of water or activates one species towards coupling with another. In the context of older oligonucleotide chemistry or specialized syntheses, it could activate the phosphate moiety. The general principle remains activating a group for nucleophilic attack.

Mechanistic Diagram: Activation of a Phosphate Moiety

This diagram illustrates the general principle of how MSI would activate a phosphate group for coupling, a process central to forming phosphotriester linkages.

Mechanism of Phosphate Activation by MSI

[Click to download full resolution via product page](#)

Caption: General mechanism for phosphate activation using MSI.

Broader Synthetic Utility

Beyond oligonucleotide chemistry, the potent and sterically controlled reactivity of MSI makes it a valuable tool in other areas of organic synthesis.

Dehydration and Condensation Reactions

MSI can serve as an effective dehydrating agent to promote the formation of esters and amides from carboxylic acids and alcohols/amines, respectively. In this context, the carboxylic acid first reacts with MSI to form a highly reactive mixed anhydride intermediate, which is then readily

attacked by the alcohol or amine nucleophile. The bulky mesityl group is often crucial in preventing side reactions with sensitive functional groups present in the substrates.

Analogue in Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for alkene synthesis that relies on the reaction of a heteroaryl sulfone with a carbonyl compound.[8][9] While benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are most common, the underlying principle involves a sulfone with a good heteroaromatic leaving group.[9] By analogy, mesityl sulfones derived from an imidazole precursor could potentially be employed in similar transformations, where the imidazole moiety would serve as the leaving group during the key elimination step, offering an alternative stereochemical outcome or reactivity profile.

Safety and Handling

As a reactive chemical agent, proper handling of **1-(Mesitylsulfonyl)-1H-imidazole** is essential.

- **Hazards:** It is classified as an irritant, causing skin, eye, and respiratory irritation.[1][3]
- **Handling:** Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** MSI is moisture-sensitive.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion and Future Outlook

1-(Mesitylsulfonyl)-1H-imidazole stands out as a reagent of choice for syntheses requiring controlled and selective mesitylsulfonylation or coupling. Its unique balance of high reactivity, conferred by the imidazole leaving group, and steric control, provided by the mesityl group, ensures high efficiency and clean reaction profiles. While its reputation is cemented in the field of oligonucleotide synthesis, its potential in broader condensation reactions and as a component in other named reactions remains a fertile ground for future research. For drug development professionals and synthetic chemists, MSI is not just a reagent but a strategic tool for navigating complex molecular syntheses with precision and reliability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 1-(Mesylsulfonyl)-1H-imidazole | lookchem [lookchem.com]
- 4. 1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-imidazole Supplier & Manufacturer China | Properties, Uses, Safety Data, Price – High Purity Chemical Expert [quinoline-thiophene.com]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and ¹⁵N NMR Labeling Experiments [organic-chemistry.org]
- 7. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 9. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [understanding the reactivity of 1-(Mesylsulfonyl)-1H-imidazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345508#understanding-the-reactivity-of-1-mesylsulfonyl-1h-imidazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com